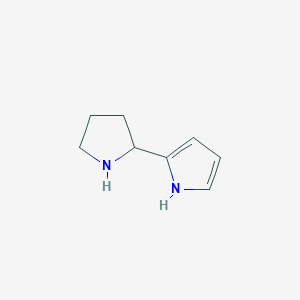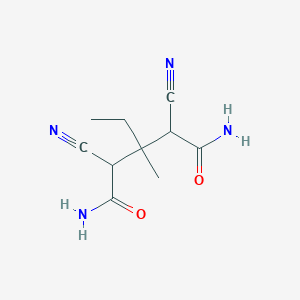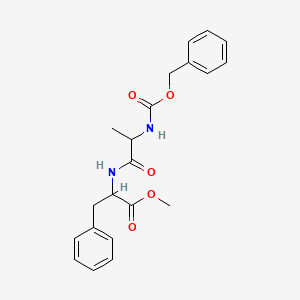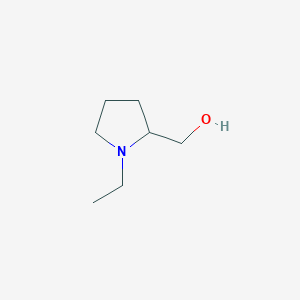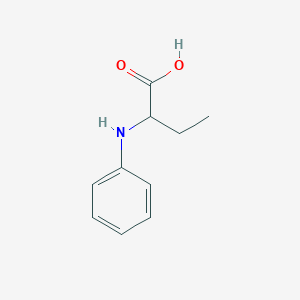
2-苯基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilinobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the second carbon of butanoic acid
科学研究应用
2-Anilinobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral reagent in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
2-Anilinobutanoic acid, also known as 2-aminoisobutyric acid, interacts with several targets in the human body . The primary targets include Corticoliberin and Pro-neuropeptide Y .
Mode of Action
It is known that the compound interacts with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that amino acids, including 2-anilinobutanoic acid, play a role in various metabolic pathways . For instance, they can be involved in the synthesis of proteins and other biomolecules, energy production, and other metabolic processes .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect in the body .
Result of Action
Given its interaction with key targets like corticoliberin and pro-neuropeptide y, it is likely that the compound could influence various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Anilinobutanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-amino nitrile, which is then hydrolyzed to produce the amino acid. For 2-Anilinobutanoic acid, the starting aldehyde is typically propionaldehyde .
The reaction steps are as follows:
- Formation of an imine:
CH3CH2CHO+NH3→CH3CH2CH=NH+H2O
- Addition of a cyanide ion to form an α-amino nitrile:
CH3CH2CH=NH+CN−+H+→CH3CH2CH(NH2)CN
- Hydrolysis of the nitrile to produce the carboxylic acid:
CH3CH2CH(NH2)CN+2H2O+H+→CH3CH2CH(NH2)COOH+NH4+
Industrial Production Methods
Industrial production of 2-Anilinobutanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Anilinobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aniline ring.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aniline derivatives.
相似化合物的比较
Similar Compounds
2-Aminobutanoic acid: Similar in structure but lacks the aniline group.
2-Aminoisobutyric acid: Contains an isobutyl group instead of the aniline group.
2-Aminophenylacetic acid: Similar but with a phenyl group attached to the second carbon.
Uniqueness
2-Anilinobutanoic acid is unique due to the presence of both an aniline group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
2-anilinobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXNUAOYPZQJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-70-6 |
Source


|
| Record name | NSC105541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)

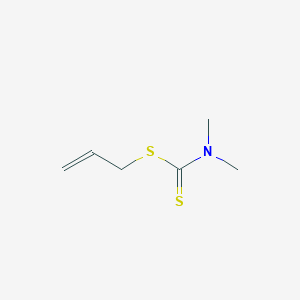
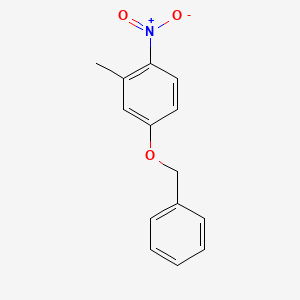
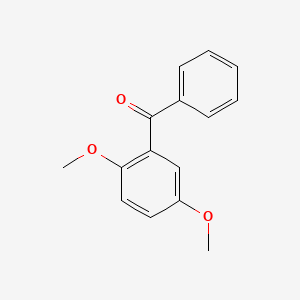
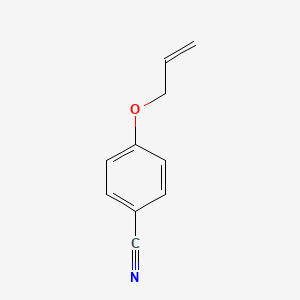
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

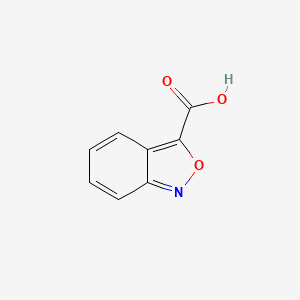
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
